molecular formula C9H10BrNO5S B3287740 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 847758-97-8

2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B3287740
CAS No.: 847758-97-8
M. Wt: 324.15 g/mol
InChI Key: YEPNMMVGWMRNLD-UHFFFAOYSA-N
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Description

2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C9H10BrNO5S and a molecular weight of 324.15 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is the divalent metal transporter 1 (DMT1) . DMT1 is a protein that plays a crucial role in the transport of several divalent metals across the cell membrane.

Mode of Action

This compound interacts with DMT1, inhibiting its function . This interaction results in a decrease in the transport of divalent metals into the cell, which can lead to various downstream effects depending on the specific metal ions involved and their roles in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups attached to the benzoic acid core .

Scientific Research Applications

2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPNMMVGWMRNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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